2,4,4-Trimethoxybutan-1-amine
Overview
Description
2,4,4-Trimethoxybutan-1-amine is an organic compound characterized by the presence of three methoxy groups attached to a butan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4,4-Trimethoxybutan-1-amine typically involves the condensation of carboxylic acids with this compound, followed by acid-mediated cyclization to form the desired product . This method is highly tolerant of various functional groups, making it a versatile approach for synthesizing this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned condensation and cyclization reactions. The scalability of these reactions allows for efficient production of the compound in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethoxybutan-1-amine undergoes several types of chemical reactions, including:
Condensation Reactions: Involving the combination of the amine with carboxylic acids to form N-acyl derivatives.
Cyclization Reactions: Acid-mediated cyclization to form pyrrole rings.
Common Reagents and Conditions
Reagents: Carboxylic acids, acid catalysts.
Conditions: Reflux conditions for condensation, followed by acid-mediated cyclization.
Major Products Formed
The major products formed from these reactions include N-acyl derivatives and pyrrole rings, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2,4,4-Trimethoxybutan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,4-Trimethoxybutan-1-amine involves its ability to undergo condensation and cyclization reactions, leading to the formation of biologically and chemically active compounds. The molecular targets and pathways involved in these reactions are primarily related to the formation of N-acyl derivatives and pyrrole rings .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxytetrahydrofuran: Used in the synthesis of N-substituted pyrroles.
N-alkoxycarbonyl pyrroles: Formed from the condensation of carbamates with 2,5-dimethoxytetrahydrofuran.
Uniqueness
2,4,4-Trimethoxybutan-1-amine is unique due to its three methoxy groups, which provide distinct reactivity and versatility in synthetic applications. Its ability to form N-acyl derivatives and pyrrole rings under mild conditions sets it apart from other similar compounds .
Properties
IUPAC Name |
2,4,4-trimethoxybutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO3/c1-9-6(5-8)4-7(10-2)11-3/h6-7H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPLRCNAFFDJHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(OC)OC)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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